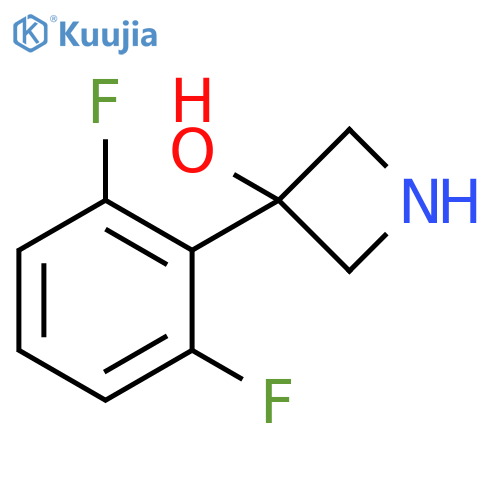Cas no 1487953-63-8 (3-(2,6-difluorophenyl)azetidin-3-ol)

1487953-63-8 structure
商品名:3-(2,6-difluorophenyl)azetidin-3-ol
3-(2,6-difluorophenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-Difluorophenyl)azetidin-3-ol
- 3-(2,6-difluorophenyl)azetidin-3-ol
-
- インチ: 1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
- InChIKey: WKYLGDHJUQGCFE-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=C(F)C=CC=C2F)(O)C1
3-(2,6-difluorophenyl)azetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838328-0.5g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.5g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1838328-2.5g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 2.5g |
$1105.0 | 2023-09-19 | ||
| Enamine | EN300-1838328-0.05g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.05g |
$560.0 | 2023-09-19 | ||
| Enamine | EN300-1838328-1.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 1g |
$667.0 | 2023-06-02 | ||
| Enamine | EN300-1838328-0.25g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 0.25g |
$613.0 | 2023-09-19 | ||
| Enamine | EN300-1838328-10g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 10g |
$3296.0 | 2023-09-19 | ||
| Chemenu | CM534942-250mg |
3-(2,6-Difluorophenyl)azetidin-3-ol |
1487953-63-8 | 95%+ | 250mg |
$533 | 2023-02-02 | |
| Enamine | EN300-1838328-10.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 10g |
$3296.0 | 2023-06-02 | ||
| Enamine | EN300-1838328-5.0g |
3-(2,6-difluorophenyl)azetidin-3-ol |
1487953-63-8 | 5g |
$1835.0 | 2023-06-02 | ||
| Chemenu | CM534942-100mg |
3-(2,6-Difluorophenyl)azetidin-3-ol |
1487953-63-8 | 95%+ | 100mg |
$320 | 2023-02-02 |
3-(2,6-difluorophenyl)azetidin-3-ol 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1487953-63-8 (3-(2,6-difluorophenyl)azetidin-3-ol) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量